molecular formula C32H42O2 B14000061 2-Tert-butyl-6-(5-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-2,4-dimethylbenzyl)-4-methylphenol CAS No. 6622-48-6

2-Tert-butyl-6-(5-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-2,4-dimethylbenzyl)-4-methylphenol

Cat. No.: B14000061
CAS No.: 6622-48-6
M. Wt: 458.7 g/mol
InChI Key: KPIWBQQKOPSARL-UHFFFAOYSA-N
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Description

2-[[5-[(2-hydroxy-5-methyl-3-tert-butyl-phenyl)methyl]-2,4-dimethyl-phenyl]methyl]-4-methyl-6-tert-butyl-phenol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by multiple tert-butyl and methyl groups attached to a phenolic core, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[(2-hydroxy-5-methyl-3-tert-butyl-phenyl)methyl]-2,4-dimethyl-phenyl]methyl]-4-methyl-6-tert-butyl-phenol typically involves multi-step organic reactions. One common method includes the alkylation of phenolic compounds with tert-butyl groups under acidic conditions. This process often utilizes reagents such as tert-butyl chloride and a strong acid catalyst like hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-[[5-[(2-hydroxy-5-methyl-3-tert-butyl-phenyl)methyl]-2,4-dimethyl-phenyl]methyl]-4-methyl-6-tert-butyl-phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing new functional groups onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.

Scientific Research Applications

2-[[5-[(2-hydroxy-5-methyl-3-tert-butyl-phenyl)methyl]-2,4-dimethyl-phenyl]methyl]-4-methyl-6-tert-butyl-phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[5-[(2-hydroxy-5-methyl-3-tert-butyl-phenyl)methyl]-2,4-dimethyl-phenyl]methyl]-4-methyl-6-tert-butyl-phenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This activity is facilitated by the phenolic hydroxyl groups, which play a crucial role in scavenging reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[[5-[(2-hydroxy-5-methyl-3-tert-butyl-phenyl)methyl]-2,4-dimethyl-phenyl]methyl]-4-methyl-6-tert-butyl-phenol exhibits enhanced stability and reactivity due to its unique structural arrangement. The presence of multiple tert-butyl groups provides steric hindrance, which protects the phenolic core from degradation and enhances its antioxidant properties.

Properties

CAS No.

6622-48-6

Molecular Formula

C32H42O2

Molecular Weight

458.7 g/mol

IUPAC Name

2-tert-butyl-6-[[5-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-2,4-dimethylphenyl]methyl]-4-methylphenol

InChI

InChI=1S/C32H42O2/c1-19-11-25(29(33)27(13-19)31(5,6)7)17-23-16-24(22(4)15-21(23)3)18-26-12-20(2)14-28(30(26)34)32(8,9)10/h11-16,33-34H,17-18H2,1-10H3

InChI Key

KPIWBQQKOPSARL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=CC(=C(C=C2C)C)CC3=C(C(=CC(=C3)C)C(C)(C)C)O

Origin of Product

United States

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